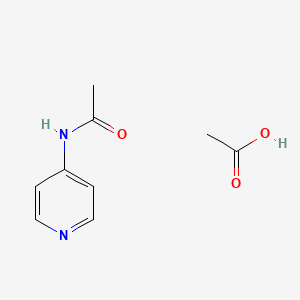

4-Acetamidopyridine acetate

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

115601-27-9 |

|---|---|

分子式 |

C9H12N2O3 |

分子量 |

196.20 g/mol |

IUPAC 名称 |

acetic acid;N-pyridin-4-ylacetamide |

InChI |

InChI=1S/C7H8N2O.C2H4O2/c1-6(10)9-7-2-4-8-5-3-7;1-2(3)4/h2-5H,1H3,(H,8,9,10);1H3,(H,3,4) |

InChI 键 |

LNIAVTRWCDAQOC-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=CC=NC=C1.CC(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 4 Acetamidopyridine Acetate and Its Precursors

Strategies for N-Acetylation of 4-Aminopyridine (B3432731)

The introduction of an acetyl group onto the amino function of 4-aminopyridine is a critical step in the synthesis of the target compound. This transformation can be achieved through several methods, each with its own set of advantages and considerations.

Conventional Synthetic Routes

The most common and well-established method for the N-acetylation of 4-aminopyridine involves the use of acetic anhydride (B1165640). This reaction is typically carried out by treating 4-aminopyridine with acetic anhydride, often in the presence of a base or a suitable solvent. One documented procedure involves the direct acetylation of crude 4-aminopyridine with acetic anhydride, which can yield 4-acetylaminopyridine in the range of 80-85%. uniurb.it

The reaction mechanism generally involves the nucleophilic attack of the amino group of 4-aminopyridine on the carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an acetate (B1210297) ion results in the formation of the N-acetylated product, 4-acetamidopyridine (B1265558). To drive the reaction to completion and neutralize the acetic acid byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is often employed. mdpi.com

Table 1: Conventional N-Acetylation of 4-Aminopyridine

| Acetylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |

| Acetic Anhydride | None specified | Not specified | 80-85 | uniurb.it |

| Acetic Anhydride | Pyridine | Pyridine | High | mdpi.com |

Note: This table is interactive and can be sorted by column.

Green Chemistry Approaches to Acetylation

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the N-acetylation of amines, this includes the exploration of solvent-free conditions and the use of less hazardous reagents and catalysts.

Solvent-free acetylation of amines, including derivatives of pyridine, has been successfully demonstrated using various catalysts. For instance, reactions can be carried out using solid-supported catalysts or by simply mixing the reactants without a solvent, which significantly reduces waste and simplifies product isolation. acs.org One approach involves the use of a catalytic amount of zinc acetate in acetic acid under microwave irradiation, which provides a chemo-selective method for N-acetylation. googleapis.com Another green method utilizes ethyl acetate as both the acetylating agent and the solvent, with solid potassium carbonate as a catalyst for the selective acetylation of primary amines. googleapis.com

Furthermore, research into mechanochemistry, specifically ball milling, has shown promise for the solvent-free synthesis of acetylated products. This technique can lead to high yields and improved process mass intensity. unifr.ch The use of milder acetylating agents, such as thioacids, has also been explored as a green alternative for the selective N-acylation of amines. googleapis.com

Table 2: Green Chemistry Approaches for N-Acetylation

| Acetylating Agent | Catalyst | Conditions | Key Advantage |

| Acetic Anhydride | Zinc Acetate | Microwave, Acetic Acid | Chemo-selective, Green |

| Ethyl Acetate | Potassium Carbonate | Solid-state | Selective for primary amines |

| Acetic Anhydride | None | Ball Milling | Solvent-free, High yield |

| Thioacids | None | Not specified | Mild, Selective |

Note: This table is interactive and can be sorted by column.

Microwave-Assisted Synthesis of N-Acetylated Pyridines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.com The synthesis of acetamide (B32628) derivatives of aminopyridines has been shown to be significantly enhanced by microwave irradiation. oaji.net

In a typical microwave-assisted procedure, 4-aminopyridine and an acetylating agent, such as acetic anhydride or acetyl chloride, are mixed in a suitable solvent (or in some cases, neat) and irradiated in a microwave reactor. The high heating efficiency of microwaves can dramatically reduce the reaction time from hours to minutes. google.com For example, the synthesis of various acetamides has been achieved in good yields at elevated temperatures under microwave irradiation. oaji.net This rapid and efficient heating can also minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification. google.com

Table 3: Microwave-Assisted N-Acetylation of Aminopyridine Derivatives

| Precursor | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aminopyridine derivatives | Chloroacetyl chloride | Acetonitrile (B52724) | 65-70 | Good | oaji.net |

| Aminopyridine derivatives | Acetic Anhydride | Acetic Acid | Not specified | High | googleapis.com |

Note: This table is interactive and can be sorted by column. Data may be generalized from similar aminopyridine derivatives.

Formation of the Acetate Salt

Once 4-acetamidopyridine is synthesized, the next step is the formation of the acetate salt. This is typically achieved through a straightforward acid-base reaction followed by crystallization.

Acid-Base Reaction Pathways

The formation of 4-acetamidopyridine acetate is a classic acid-base neutralization reaction. acs.org 4-Acetamidopyridine, being a pyridine derivative, possesses a basic nitrogen atom on the pyridine ring which can accept a proton. Acetic acid acts as the proton donor.

The reaction involves the transfer of a proton (H+) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of the pyridine ring of 4-acetamidopyridine. This results in the formation of the 4-acetamidopyridinium cation and the acetate anion, which together constitute the salt. The nature of the resulting solution (acidic, basic, or neutral) depends on the relative strengths of the acid and base involved. rochester.edu In the case of the reaction between the weak base 4-acetamidopyridine and the weak acid acetic acid, the pH of the resulting solution will depend on their respective dissociation constants. rochester.edu

Solvent-Controlled Crystallization Methods

The final step in obtaining pure, solid this compound is crystallization from a suitable solvent or solvent system. The choice of solvent is crucial as it can significantly influence the crystal habit, purity, and yield of the final product. semanticscholar.org

For aminopyridine salts, various crystallization techniques can be employed. Slow evaporation of a solvent in which the salt is sparingly soluble at room temperature is a common method. mdpi.com The selection of an appropriate solvent often involves considering factors such as the polarity of the solvent and its ability to form hydrogen bonds. For instance, solvents like ethanol (B145695) are often used for the recrystallization of related compounds. oaji.net

In some cases, a mixed solvent system is employed. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" solvent (an anti-solvent) in which it is insoluble, to induce crystallization. For example, a mixture of ethanol and water has been used for the recrystallization of a tosylated 4-aminopyridine derivative. The solubility of aminopyridine derivatives can vary significantly in different solvents, and this property is exploited to achieve efficient purification through crystallization. semanticscholar.org The crystallization of salts of 4-aminopyridine has been achieved from various solvents, including acetonitrile and ethanol/water mixtures, sometimes leading to the formation of different hydrated forms. mdpi.com

Table 4: Solvents Used in the Crystallization of Aminopyridine Derivatives

| Compound Type | Solvent(s) | Crystallization Method | Reference |

| 4-Aminopyridine Salts | Acetonitrile, Ethanol/Water | Liquid-Assisted Grinding, Slow Evaporation | mdpi.com |

| Tosylated 4-Aminopyridine | Ethanol/Water | Recrystallization | |

| 2-Aminopyridine | Various (Methanol, Ethanol, Acetonitrile) | Not specified | semanticscholar.org |

Note: This table is interactive and can be sorted by column. Data is for related aminopyridine derivatives and can inform solvent selection for this compound.

Development of Novel Synthetic Pathways

The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel pathways for producing pyridine derivatives. These modern approaches aim to reduce the number of synthetic steps, increase atom economy, and allow for the creation of diverse molecular structures.

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, saves time, and reduces the need for purification of intermediate compounds. While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, the synthesis of the core pyridine scaffold through MCRs is well-established. growingscience.com

These reactions often utilize simple, readily available precursors. For instance, a common strategy for synthesizing substituted pyridines involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and an ammonium (B1175870) salt, often ammonium acetate, which serves as the nitrogen source. rsc.orgresearchgate.net The use of ammonium acetate is notable as it could potentially provide the acetate counter-ion in the final product. Another example is the reaction between 1,3-dicarbonyl compounds and substituted acetamides in the presence of an organocatalyst. derpharmachemica.com

Hydrotalcite, a solid base catalyst, has been effectively used in the one-pot, three-component synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol. growingscience.comgrowingscience.com Such heterogeneous catalysts are advantageous as they can be easily recovered and reused, contributing to the green credentials of the synthesis. growingscience.com These examples highlight the power of MCRs to generate pyridine libraries, a strategy that could be adapted for the synthesis of 4-Acetamidopyridine precursors. researchgate.net

Catalysis is fundamental to the modern synthesis of 4-Acetamidopyridine and its precursors, offering routes that are more selective, efficient, and proceed under milder conditions than classical methods.

A primary route to 4-aminopyridine, the immediate precursor to 4-Acetamidopyridine, is the Hofmann rearrangement of isonicotinamide (B137802). google.comresearchgate.net This reaction's efficiency has been significantly improved through catalysis. The use of inexpensive catalysts such as iodine or alkali metal iodides in combination with bromine and sodium hydroxide (B78521) can increase the reaction yield to over 90%. google.com Another established catalytic route to 4-aminopyridine is the reduction of 4-nitropyridine-N-oxide. researchgate.net

The subsequent acetylation of 4-aminopyridine to form 4-Acetamidopyridine (N-(pyridin-4-yl)acetamide) is typically achieved using acetic anhydride. While this reaction can proceed without a catalyst, organocatalysts are known to facilitate acylation reactions. N-heterocyclic carbene (NHC) and 4-(Dimethylamino)pyridine (DMAP) have been shown to catalyze the synthesis of substituted pyridines by activating ester substrates to form enolate intermediates. rsc.org Furthermore, Lewis acids are effective catalysts for the acetylation of heterocyclic compounds. For the related imidazo[1,2-a]pyridine (B132010) system, Lewis acids like aluminum chloride (AlCl₃) and lanthanide triflates (e.g., Er(OTf)₃) have been shown to effectively catalyze C-3 acetylation. nih.govmdpi.com

Copper-catalyzed reactions have also emerged as a powerful tool for synthesizing aminopyridines and related heterocycles. rsc.org Methods include the copper(I)-catalyzed amination of halopyridines using aqueous ammonia (B1221849) under mild conditions rsc.org and copper(II)-catalyzed three-component cascade reactions to build complex pyridine-fused systems like imidazo[1,2-a]pyridines. acs.org These advanced catalytic systems offer versatile and efficient pathways for accessing a wide range of functionalized pyridine derivatives.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, solvent, catalyst loading, and reaction time is crucial for maximizing product yield and purity while minimizing costs and environmental impact.

The industrial synthesis of 4-aminopyridine via the Hofmann degradation of isonicotinamide has been subject to extensive optimization. As detailed in patent literature, the careful control of reaction conditions is key to achieving high yields and purity. google.comgoogle.com The process involves the initial formation of the reaction mixture at low temperatures (0–5 °C) followed by a gradual increase to 70–80 °C. The choice and ratio of the catalytic components (iodine, sodium hydroxide, bromine) are critical. Post-reaction workup, including pH adjustment and recrystallization, allows for the isolation of 4-aminopyridine with a purity exceeding 99% and yields of over 90%. google.comgoogle.com

| Entry | Precursor | Catalyst/Reagents | Temperature (°C) | Key Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|---|

| 1 | Isonicotinamide | Iodine/NaOH/Bromine | 0-5, then 70-80 | Molar ratio of catalyst is critical; pH adjustment during workup. | >90 | >99 | google.com |

| 2 | Isonicotinamide | NaOCl/NaOH | Mild, controlled | One-pot process followed by multi-step purification (decoloration, crystallization). | >90 | >99 | google.com |

For the acetylation step, while specific optimization tables for 4-aminopyridine are not commonly published, studies on analogous heterocyclic systems provide valuable insight. For example, the Lewis acid-catalyzed acetylation of imidazo[1,2-a]pyridines demonstrates a typical optimization workflow. nih.gov In this study, various Lewis acids were screened, with AlCl₃ proving effective and economical. The catalyst loading, temperature, and reaction time were systematically varied to maximize the yield of the acetylated product. The optimized conditions involved using a catalytic amount of AlCl₃ in acetic anhydride at an elevated temperature (160 °C), which resulted in a near-quantitative yield. nih.gov This systematic approach is directly applicable to optimizing the synthesis of 4-Acetamidopyridine.

| Entry | Lewis Acid Catalyst (eq.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | La(OTf)₃ (0.10) | 120 | 16 | 32 |

| 2 | AlCl₃ (0.10) | 120 | 16 | 40 |

| 3 | AlCl₃ (0.50) | 120 | 16 | 75 |

| 4 | AlCl₃ (1.00) | 120 | 16 | 80 |

| 5 | AlCl₃ (0.10) | 140 | 16 | 86 |

| 6 | AlCl₃ (0.10) | 160 | 16 | 99 |

Adapted from a study on imidazo[1,2-a]pyridine acetylation, demonstrating a typical optimization process. nih.gov

Structural Elucidation and Advanced Characterization of 4 Acetamidopyridine Acetate

Crystallographic Investigations

Crystallographic investigations are paramount in determining the precise three-dimensional arrangement of atoms within a crystalline solid. These techniques provide invaluable insights into the structural features that govern the physical and chemical properties of a compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of a crystalline material. It involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the space group of 4-Acetamidopyridine (B1265558) acetate (B1210297). The crystal system describes the symmetry of the unit cell, while the space group provides a detailed description of all the symmetry operations within the crystal.

Precise unit cell parameters, including the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), would be determined. This data defines the fundamental repeating unit of the crystal lattice.

Table 3.1: Hypothetical Unit Cell Parameters for 4-Acetamidopyridine Acetate (Note: This table is for illustrative purposes only and does not represent actual data.)

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

SCXRD analysis would reveal the specific conformation of the 4-Acetamidopyridine cation and the acetate anion in the solid state. This includes bond lengths, bond angles, and torsion angles. Furthermore, the analysis would describe how these ions are arranged in the crystal lattice, detailing any stacking interactions or other non-covalent forces that influence the packing.

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline compound.

While a dedicated powder diffraction pattern for this compound is not available, this technique would be used to confirm the phase purity of a synthesized sample and could be used for qualitative and quantitative analysis. The positions and intensities of the diffraction peaks are dependent on the crystal structure.

Table 3.2: Hypothetical Powder X-ray Diffraction Data for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Phase Identification and Purity Assessment

The purity of a crystalline sample can be assessed by the absence of diffraction peaks corresponding to potential impurities, such as the starting materials (4-Acetamidopyridine and acetic acid) or other polymorphic forms. The sharpness and well-defined nature of the diffraction peaks would indicate a well-crystallized material.

Crystallite Size Determination using Scherrer and Williamson-Hall Methods

Specific studies determining the crystallite size of this compound using the Scherrer and Williamson-Hall methods have not been identified in the reviewed literature. These methods are standard techniques used to estimate the average size of crystalline domains from the broadening of PXRD peaks.

The Scherrer equation provides a basic estimation of the crystallite size by relating the full width at half maximum (FWHM) of a diffraction peak to the size of the crystallites. It is given by:

D = (Kλ) / (β cosθ)

Where D is the mean crystallite size, K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.

The Williamson-Hall method is a more advanced approach that separates the contributions of crystallite size and lattice strain to the peak broadening. A Williamson-Hall plot is constructed by plotting β cosθ on the y-axis versus 4 sinθ on the x-axis. The crystallite size can then be determined from the y-intercept of the linear fit, while the slope provides information about the microstrain within the crystal lattice.

Spectroscopic Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

While specific FT-IR and Raman spectra for this compound are not available, the expected vibrational modes can be inferred from the known spectra of its constituent parts: the 4-acetamidopyridine cation and the acetate anion.

Identification of Functional Groups and Molecular Vibrations

The vibrational spectrum of this compound would be a superposition of the vibrations of the 4-acetamidopyridinium cation and the acetate anion, likely with shifts due to the ionic interaction and hydrogen bonding between the two.

Key expected vibrational modes for the 4-acetamidopyridinium cation:

N-H stretching (Amide): A band is expected in the region of 3300-3100 cm⁻¹, characteristic of the N-H group in the amide.

C=O stretching (Amide I): A strong absorption band, typically between 1650 and 1700 cm⁻¹, corresponding to the carbonyl stretch.

N-H bending (Amide II): A band usually found in the 1600-1500 cm⁻¹ region, arising from the coupling of N-H in-plane bending and C-N stretching vibrations.

Pyridine (B92270) ring vibrations: Multiple bands corresponding to C-C and C-N stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ region.

C-H stretching (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl group's symmetric and asymmetric stretches are expected around 2960 and 2870 cm⁻¹, respectively.

Key expected vibrational modes for the acetate anion:

Asymmetric COO⁻ stretching: A strong band is expected in the range of 1550-1610 cm⁻¹.

Symmetric COO⁻ stretching: A band typically appears in the 1400-1450 cm⁻¹ region.

CH₃ bending: Symmetric and asymmetric bending vibrations of the methyl group are expected around 1345 cm⁻¹ and 1440 cm⁻¹, respectively.

Analysis of Characteristic Amide and Acetate Modes

A detailed analysis would focus on the precise positions and shifts of the Amide I and Amide II bands of the 4-acetamidopyridinium cation and the asymmetric and symmetric stretching modes of the acetate anion. The formation of the salt via protonation of the pyridine nitrogen would likely influence the electronic distribution in the ring and, consequently, the positions of the ring vibrational modes. Hydrogen bonding between the amide N-H group and the acetate oxygen atoms would cause a broadening and a shift to lower wavenumbers of the N-H stretching vibration and could also affect the positions of the C=O and COO⁻ stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Experimental ¹H and ¹³C NMR data for this compound are not available in the surveyed literature. The following table provides an estimation of the expected chemical shifts for the 4-acetamidopyridinium cation, based on data for similar compounds. The acetate anion would show signals for its methyl protons and carbon, and its carboxylate carbon.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for the 4-Acetamidopyridinium Cation This is an interactive data table. You can sort and filter the data.

| Atom | Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Hα (Pyridine) | Aromatic | ~8.5 - 8.8 | - | Doublet |

| Hβ (Pyridine) | Aromatic | ~7.8 - 8.1 | - | Doublet |

| NH (Amide) | Amide | ~10.0 - 11.0 | - | Singlet |

| CH₃ (Acetyl) | Aliphatic | ~2.1 - 2.3 | ~24 | Singlet |

| Cα (Pyridine) | Aromatic | - | ~148 - 152 | - |

| Cβ (Pyridine) | Aromatic | - | ~112 - 115 | - |

| Cγ (Pyridine) | Aromatic | - | ~145 - 148 | - |

| C=O (Amide) | Carbonyl | - | ~169 - 172 | - |

| CH₃ (Acetate) | Aliphatic | ~1.9 | ~21 | Singlet |

Protonation of the pyridine nitrogen atom is expected to cause a significant downfield shift of the pyridine proton signals (Hα and Hβ) compared to the free base, 4-acetamidopyridine. The chemical shifts of the carbon atoms in the pyridine ring would also be affected. The signals for the acetate anion would be observed separately. The exact chemical shifts would be dependent on the solvent used for the NMR measurement.

Structural Confirmation and Purity Assessment

The structural integrity and purity of this compound are established through a combination of spectroscopic and chromatographic methods. These techniques provide unambiguous evidence for the ionic association between the 4-acetamidopyridinium cation and the acetate anion, as well as quantify the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural confirmation of this compound in solution. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl protons of the acetamido group, the amide proton, and the methyl protons of the acetate counter-ion. The chemical shifts of the pyridine ring protons would be downfield compared to neutral 4-acetamidopyridine, indicative of the positive charge on the nitrogen atom. The integration of these signals should correspond to the number of protons in each environment. Similarly, the ¹³C NMR spectrum would display characteristic resonances for all carbon atoms in the molecule, further confirming the molecular framework. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the constituent ions. In the positive ion mode, a peak corresponding to the 4-acetamidopyridinium cation (C₇H₉N₂O⁺) would be observed at m/z 137.07. The negative ion mode would show a peak for the acetate anion (CH₃COO⁻) at m/z 59.01. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, providing further confidence in the elemental composition.

Single Crystal X-ray Diffraction: The definitive three-dimensional structure of this compound in the solid state can be determined by single crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the crystal packing arrangement. It would confirm the ionic nature of the compound, showing the electrostatic interaction between the protonated pyridine nitrogen and the carboxylate group of the acetate.

Purity Assessment: The purity of this compound can be assessed using several methods. High-performance liquid chromatography (HPLC) is a standard method for separating and quantifying impurities. A typical analysis would involve a reversed-phase column with a suitable mobile phase, and detection using a UV detector. The purity is determined by the relative area of the main peak. Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be compared with the theoretical values for the empirical formula of this compound (C₉H₁₂N₂O₃). Titration methods can also be employed to determine the purity of the salt.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, acetamido methyl and NH protons, and acetate methyl protons with appropriate integrations. |

| ¹³C NMR | Resonances for all unique carbon atoms in the 4-acetamidopyridinium and acetate ions. |

| ESI-MS (+) | Peak at m/z 137.07 corresponding to [C₇H₉N₂O]⁺. |

| ESI-MS (-) | Peak at m/z 59.01 corresponding to [CH₃COO]⁻. |

| HPLC | A major peak corresponding to this compound, with minor peaks indicating impurities. |

| Elemental Analysis | Experimental percentages of C, H, N, and O consistent with the theoretical values for C₉H₁₂N₂O₃. |

Investigation of Solution-State Conformations

The conformation of this compound in solution, particularly the orientation of the acetamido group relative to the pyridine ring, can be investigated using advanced NMR techniques. The rotational barrier around the C(4)-N(amido) bond can influence the planarity of the molecule and its interactions with the solvent and the acetate counter-ion.

Nuclear Overhauser Effect (NOE) spectroscopy, specifically 2D NOESY or ROESY experiments, can provide information about through-space proximity of protons. For instance, NOE correlations between the amide proton and the aromatic protons on the pyridine ring, or between the acetamido methyl protons and the aromatic protons, can help to establish the preferred conformation of the acetamido group. The presence or absence of such correlations can indicate whether the group is, on average, coplanar with or perpendicular to the pyridine ring.

The interaction between the 4-acetamidopyridinium cation and the acetate anion in solution can also be probed by NMR. Changes in the chemical shifts of the protons of both ions upon changes in concentration or solvent can provide insights into their association. Furthermore, intermolecular NOEs between the protons of the cation and the anion, if observable, would provide direct evidence of their close proximity in solution.

Deuteration Studies and H/D Exchange Kinetics

Deuteration studies, particularly monitoring the kinetics of hydrogen/deuterium (H/D) exchange, can provide valuable information about the lability of specific protons in the this compound molecule. The primary sites for H/D exchange in this compound are the amide proton (N-H) of the acetamido group and the acidic proton of the pyridinium (B92312) ion (if any deprotonation-reprotonation equilibrium exists).

The exchange process can be readily monitored by ¹H NMR spectroscopy. Upon dissolving the compound in a deuterated solvent such as D₂O, the signal corresponding to the exchangeable proton will decrease in intensity over time as it is replaced by a deuterium atom, which is not observed in ¹H NMR.

The rate of H/D exchange for the amide proton is dependent on factors such as pH, temperature, and the presence of catalysts. wikipedia.org In neutral D₂O, the exchange is expected to be relatively slow. The kinetics of this exchange can be followed by acquiring a series of ¹H NMR spectra at different time intervals and fitting the decay of the amide proton signal intensity to a first-order rate equation. This provides the rate constant for the exchange process. Such studies can offer insights into the solvent accessibility and hydrogen bonding environment of the amide group. nih.gov

Recent studies have also explored electrochemical methods for the C-H deuteration of pyridine derivatives, which could potentially be applied to achieve regioselective deuterium labeling of the aromatic ring in 4-acetamidopyridine for more advanced structural and mechanistic studies. researchgate.netrepec.orgnih.gov

| Proton Site | Expected H/D Exchange Behavior in D₂O | Information Gained from Kinetics |

| Amide N-H | Gradual exchange, observable by ¹H NMR signal decay. | Solvent accessibility, hydrogen bonding, local electronic environment. |

| Aromatic C-H | Generally non-exchangeable under mild conditions. | Can be exchanged under specific catalytic or electrochemical conditions. researchgate.netrsc.org |

| Acetamido CH₃ | Non-exchangeable. | - |

| Acetate CH₃ | Non-exchangeable. | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic properties of this compound can be investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide information about the electronic transitions within the molecule and its behavior upon excitation with light.

Analysis of Electronic Transitions and Band Gap Calculation

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or water, is expected to exhibit absorption bands in the ultraviolet region. These absorptions arise from the promotion of electrons from the ground state to higher energy excited states. The primary chromophore in the molecule is the 4-acetamidopyridinium cation.

The expected electronic transitions are of the π → π* and n → π* type. The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic pyridine ring and the amide group. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to the π* antibonding orbitals. The acetate anion does not absorb significantly in the near-UV and visible regions.

The optical band gap (E_g) of the compound can be estimated from the onset of the absorption band in the UV-Vis spectrum using the Tauc plot method. The relationship (αhν)^n = A(hν - E_g) is used, where α is the absorption coefficient, hν is the photon energy, A is a constant, and n is an index that depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor). By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined. The band gap of pyridine itself is around 6.24 eV, and functionalization can alter this value. ekb.eg The modification of copper(I) thiocyanate with pyridine derivatives has been shown to allow for the tuning of electronic properties and band gaps. rsc.orgchemrxiv.org

| Electronic Transition | Expected Wavelength Region | Relative Intensity |

| π → π* (Pyridine ring) | ~200-280 nm | High |

| n → π* (Pyridine N, Carbonyl O) | ~270-300 nm | Low |

Photophysical Properties and Luminescent Features

Upon absorption of light, the excited this compound molecule can relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. The luminescent properties of the compound can be studied using photoluminescence spectroscopy.

Fluorescence: Fluorescence is the emission of light from the lowest singlet excited state (S₁) to the ground state (S₀). Many pyridine derivatives are known to be fluorescent. researchgate.netnih.gov The fluorescence spectrum of this compound would typically be a mirror image of the lowest energy absorption band (the S₀ → S₁ transition). The fluorescence quantum yield (Φ_f), which is the ratio of the number of photons emitted to the number of photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. The fluorescence lifetime (τ_f), the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic.

Phosphorescence: Phosphorescence is the emission of light from the lowest triplet excited state (T₁) to the ground state (S₀). This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence and is often only detectable at low temperatures in a rigid matrix to minimize non-radiative decay from the triplet state.

Coordination Chemistry and Metal Organic Frameworks Involving 4 Acetamidopyridine Acetate

Ligand Properties and Coordination Modes

The 4-acetamidopyridine (B1265558) molecule possesses two primary potential coordination sites for metal ions: the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the acetamido group.

Pyridine Nitrogen (N_py): This is the most probable coordination site. The nitrogen atom in a pyridine ring acts as a classic Lewis base, readily donating its lone pair of electrons to form a coordinate bond with a metal ion. In numerous studies of complexes involving 4-substituted pyridines, such as 4-aminopyridine (B3432731), coordination occurs exclusively through this ring nitrogen. researchgate.netiucr.org

Carbonyl Oxygen (O_co): The oxygen atom of the acetamido group's carbonyl function also has lone pairs and can act as a Lewis base.

Amide Nitrogen: The lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it essentially non-basic and an unlikely coordination site.

The spatial arrangement of the 4-acetamidopyridine ligand, with the acetamido group at the para position relative to the ring nitrogen, makes it sterically impossible for the ligand to act as a bidentate chelate for a single metal center. While bridging between two different metal centers using both the N_py and O_co sites is theoretically possible, the most anticipated coordination mode is monodentate, binding through the pyridine nitrogen atom. This is consistent with the behavior observed in the vast majority of 4-aminopyridine complexes, where the amino group does not coordinate but often participates in hydrogen bonding within the crystal lattice. researchgate.net

The strength of a ligand is closely related to its basicity, which can be quantified by the pKa of its conjugate acid. A higher pKa value for the pyridinium (B92312) ion corresponds to a more basic pyridine nitrogen and a stronger sigma-donating ligand.

While the specific pKa for 4-acetamidopyridine is not widely reported, it can be estimated by comparing it to related compounds. The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org Substituents at the 4-position significantly influence this value. Electron-donating groups increase the electron density on the ring nitrogen, making it more basic. For example, the amino group in 4-aminopyridine is strongly electron-donating, raising the pKa to around 9.1.

The acetamido group (-NHCOCH₃) is also electron-donating through the resonance of the amide nitrogen's lone pair, but this effect is tempered by the electron-withdrawing nature of the adjacent acetyl carbonyl group. Therefore, the acetamido group is less activating than a simple amino group. Consequently, the basicity of 4-acetamidopyridine is expected to be intermediate between that of pyridine and 4-aminopyridine, making it a moderately strong ligand for complex formation.

| Compound | pKa of Conjugate Acid | Ligand Basicity |

| Pyridine | ~5.25 wikipedia.org | Base |

| 4-Acetamidopyridine | Intermediate (Est.) | Moderate |

| 4-Aminopyridine | ~9.1 | Strong |

Synthesis of Coordination Compounds

The synthesis of coordination compounds and MOFs with 4-acetamidopyridine would likely follow well-established methods used for other pyridine-based ligands.

Coordination complexes are typically synthesized by reacting the ligand with a suitable transition metal salt in an appropriate solvent. Metal acetates and metal chlorides are common starting materials. For instance, studies with the analogous ligand 4-aminopyridine have shown that it readily reacts with acetate (B1210297) or chloride salts of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) to form stable complexes. ekb.eg A typical procedure involves mixing a solution of the metal salt (e.g., zinc(II) acetate) with a solution of 4-acetamidopyridine in a solvent like ethanol (B145695) or methanol, followed by stirring, and in some cases, gentle heating to facilitate the reaction. The resulting complex may then precipitate from the solution or be isolated upon cooling or solvent evaporation.

To characterize the precise structure of a coordination compound using single-crystal X-ray diffraction, high-quality crystals are required. Slow evaporation is a widely used and effective technique for this purpose. acs.org The process involves dissolving the synthesized complex in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. This solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the concentration of the complex gradually increases beyond its solubility limit, promoting the formation of well-ordered crystals. This method has been successfully employed for growing single crystals of numerous metal-organic complexes, including those with related aminopyridine ligands. nih.gov

Structural Aspects of Metal Complexes

Molecular Geometry and Coordination Polyhedra around Metal Centers

No published crystal structures or spectroscopic data could be located for metal complexes specifically incorporating 4-Acetamidopyridine acetate. Therefore, an analysis of the molecular geometry and coordination polyhedra around metal centers in such complexes is not possible.

Role of Acetate as a Bridging or Chelating Ligand

The role of the acetate ion as a bridging or chelating ligand is well-established in coordination chemistry, often leading to the formation of polynuclear structures. pitt.edu However, in the specific context of complexes formed with 4-acetamidopyridine, there is no available literature to determine how the acetate ligand would behave.

Formation of Mono-, Di-, and Trinuclear Complexes

The formation of mono-, di-, or trinuclear metal complexes is highly dependent on the stoichiometry of the reactants, the nature of the metal ion, and the coordination properties of the ligands involved. Without experimental data for complexes of this compound, any discussion on the nuclearity of potential complexes would be purely speculative. Research on related aminopyridine and acetate-containing complexes has shown the formation of various nuclearities, including dinuclear and trinuclear structures.

Supramolecular Chemistry and Self Assembly of 4 Acetamidopyridine Acetate Systems

Crystal Engineering Approaches

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov For 4-Acetamidopyridine (B1265558) acetate (B1210297), these principles can be applied to create novel materials with tailored properties.

The formation of multi-component crystals, such as cocrystals and salts, is a well-established strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional organic molecules. mdpi.com 4-Acetamidopyridine, with its hydrogen bonding capabilities, is an excellent candidate for forming cocrystals and salts with various coformers, such as dicarboxylic acids or other pharmaceutically acceptable compounds.

The distinction between a cocrystal and a salt is determined by the location of the proton between the acidic and basic components. This is often predicted using the "pKa rule," which states that salt formation is likely if the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa) is greater than 2-3. acs.org Below this threshold, a cocrystal with a neutral hydrogen bond is more probable. This creates a "salt-cocrystal continuum" where the nature of the hydrogen bond can be finely tuned. acs.org

The synthesis of these materials can be achieved through various methods, including:

Solution Crystallization: Co-dissolving the components in a suitable solvent and allowing for slow evaporation.

Grinding: Mechanochemical grinding of the solid components, either neat (dry grinding) or with a small amount of liquid (liquid-assisted grinding).

Slurry Conversion: Stirring a suspension of one component in a saturated solution of the other.

Table 2: Examples of Coformers for 4-Acetamidopyridine Cocrystals/Salts

| Coformer Type | Example | Potential Supramolecular Synthon |

| Dicarboxylic Acid | Adipic Acid | Carboxylic Acid-Pyridine (O-H···N or O⁻···H-N⁺) |

| Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid | Acid-Pyridine and/or Phenol-Pyridine |

| Sulfonamide | Acetazolamide | Amide-Pyridine, Sulfonamide-Pyridine |

| Nutraceutical | Ferulic Acid | Acid-Pyridine, Phenol-Pyridine |

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and bioavailability. The formation of different polymorphs arises from variations in the packing arrangements and/or the conformation of the molecules in the crystal lattice. mdpi.com These variations are often driven by a delicate balance of intermolecular forces, such as hydrogen bonding and π-stacking. chemrxiv.org

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. These incorporated solvent molecules can play a crucial role in stabilizing the crystal structure by participating in the hydrogen-bonding network. The presence or absence of solvent can lead to dramatically different crystal structures and properties. Investigating the polymorphic and pseudopolymorphic landscape of 4-Acetamidopyridine acetate is essential for controlling its solid-state properties and ensuring the reproducibility of the desired crystalline form.

Templated Self-Assembly Investigations

Templated self-assembly utilizes a pre-existing molecule or surface (the template) to direct the organization of building blocks into a specific, predetermined structure that would not form spontaneously. harvard.edu This approach offers a high degree of control over the size, shape, and architecture of the resulting assembly. harvard.edunih.gov

In the context of this compound, templated assembly could be explored in several ways:

Surface Templating: The compound could be crystallized on a patterned substrate or a functionalized self-assembled monolayer (SAM). The specific interactions between the molecule and the surface could direct the orientation and packing of the crystals.

Molecular Templating: A larger host molecule, such as a macrocycle or a coordination cage, could be used to bind one or more this compound units within its cavity. nih.gov The size and shape of the host would dictate the arrangement of the guest molecules.

Polymer Templating: A polymer chain with specific recognition sites (e.g., hydrogen bond acceptors) could act as a template, directing the assembly of this compound molecules along its backbone. This is analogous to how biological systems use DNA or proteins to template the synthesis of complex macromolecules. nih.gov

These investigations, while still largely conceptual for this specific compound, represent a frontier in materials science where the principles of molecular recognition are used to build complex and functional supramolecular systems from the bottom up.

Use in Molecular Recognition Systems

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonding. While no specific molecular recognition systems employing this compound have been documented, the functional groups present in 4-Acetamidopyridine suggest its potential for such applications.

The acetamido group is a well-known motif in crystal engineering and supramolecular chemistry, capable of forming robust and predictable hydrogen-bonded networks. The combination of a hydrogen bond donor (N-H) and acceptor (C=O) in the amide, along with the pyridine (B92270) nitrogen acceptor, allows for the formation of specific recognition patterns. For instance, it could potentially recognize and bind to molecules containing complementary hydrogen bonding functionalities, such as carboxylic acids or other amides.

Table 1: Potential Hydrogen Bonding Interactions in this compound Relevant to Molecular Recognition

| Donor Group (on 4-Acetamidopyridine) | Acceptor Group (on Acetate/Guest) | Type of Interaction | Potential Role in Recognition |

| Amide N-H | Carboxylate O (Acetate) | Strong Hydrogen Bond | Formation of ion-pair synthons |

| Amide N-H | Carbonyl O (Guest) | Hydrogen Bond | Recognition of amide-containing guests |

| Amide N-H | Carboxylate O (Guest) | Hydrogen Bond | Recognition of carboxylic acid guests |

| Pyridine N | O-H (Guest) | Hydrogen Bond | Recognition of alcohol or acid guests |

| C-H (Pyridine Ring) | Anionic species (Guest) | C-H···Anion Interaction | Weak interaction contributing to binding |

Assembly into Nano-Structured Architectures (e.g., Nanotubes)

The self-assembly of molecules into well-defined nano-structured architectures is a key area of supramolecular chemistry. The formation of nanotubes, for example, typically requires molecules that can form directional and persistent intermolecular interactions, leading to the growth of a one-dimensional structure that can then organize into a hollow tube.

For this compound, the formation of such nano-structures would depend on the establishment of a robust, repeating network of hydrogen bonds. It is conceivable that the amide-to-pyridine and amide-to-acetate hydrogen bonds could lead to the formation of linear tapes or chains. These primary structures could then potentially assemble into higher-order architectures through weaker interactions, such as π-π stacking of the pyridine rings.

However, the formation of a hollow nanotube structure would require a specific geometry of interaction that induces curvature or a specific packing arrangement. Without a detailed crystal structure or experimental studies in solution, it is not possible to confirm whether this compound would self-assemble into nanotubes. The presence of the small, flexible acetate ion might also frustrate the formation of highly ordered, extended structures by offering multiple competing hydrogen bonding opportunities.

Table 2: Summary of Molecular Components and Their Potential Roles in Nano-Structure Formation

| Compound Component | Key Functional Groups | Potential Supramolecular Interactions | Possible Contribution to Self-Assembly |

| 4-Acetamidopyridine | Amide (N-H, C=O), Pyridine (N) | N-H···O, N-H···N hydrogen bonds; π-π stacking | Formation of 1D chains or tapes |

| Acetate | Carboxylate (COO⁻) | Strong hydrogen bond acceptor | Cross-linking of 4-Acetamidopyridine chains; potential for creating more complex 2D or 3D networks |

Computational and Theoretical Chemistry Studies of 4 Acetamidopyridine Acetate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and structure of molecules. These methods solve the Schrödinger equation (or a simplified form) for a given atomic arrangement, providing detailed information about energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 4-Acetamidopyridine (B1265558) acetate (B1210297).

DFT calculations are used to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This involves calculating forces on each atom and adjusting their positions until a stable equilibrium is reached. mdpi.com For 4-Acetamidopyridine acetate, this would involve optimizing the coordinates of both the 4-acetamidopyridinium cation and the acetate anion, revealing key structural parameters.

A typical DFT study on an ion pair like this compound would utilize a functional, such as B3LYP, combined with a basis set, for instance, 6-311+G(d,p), to accurately describe the electronic and structural details. researchgate.net The calculations would elucidate the nature of the hydrogen bonding between the pyridinium (B92312) N-H group (or the amide N-H) and the oxygen atoms of the acetate anion, which is crucial for the stability of the salt. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation

This table presents hypothetical but realistic data that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (amide) | 1.235 |

| N-H (amide) | 1.015 | |

| C-N (pyridine ring) | 1.340 | |

| C=O (acetate) | 1.260 | |

| O-H···N (H-bond) | 1.850 | |

| **Bond Angles (°) ** | C-N-C (pyridine ring) | 118.5 |

| O-C-O (acetate) | 125.0 | |

| N-H-O (H-bond) | 175.0 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar compounds.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. nih.gov

For this compound, ab initio calculations could be used to determine highly accurate ion pair binding energies, proton affinities, and the energetics of potential reaction pathways. For example, a high-level calculation like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) could precisely quantify the strength of the interaction between the 4-acetamidopyridinium cation and the acetate anion. nih.gov This would involve calculating the energy of the individual ions and the ion pair, with the binding energy being the difference between these values. Such calculations provide a benchmark for understanding the stability of the compound and its fundamental intermolecular forces. nih.gov

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational modes. These predicted frequencies correspond to the peaks observed in experimental IR and Raman spectra, aiding in the assignment of specific vibrational motions (e.g., C=O stretching, N-H bending, ring deformations) to the observed spectral bands.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible range is governed by transitions between electronic energy levels. Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of excited states. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, providing insight into the electronic structure and chromophores within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts by computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are frequently used within a DFT framework to predict ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Table 2: Representative Predicted Spectroscopic Data for this compound

This table shows hypothetical data illustrating the type of information generated from computational spectroscopy.

| Spectrum Type | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | 1710 cm⁻¹ | Amide C=O Stretch |

| Vibrational Frequency | 1590 cm⁻¹ | Acetate C=O Stretch | |

| Vibrational Frequency | 3250 cm⁻¹ | Amide N-H Stretch | |

| UV-Vis (TD-DFT) | λmax | 265 nm | π → π* transition |

| ¹H NMR | Chemical Shift | 8.2 ppm | Pyridine (B92270) ring protons (α to N⁺) |

| Chemical Shift | 2.1 ppm | Acetyl CH₃ protons |

Note: The data in this table is illustrative and represents typical values expected from computational predictions for this compound.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. dovepress.com

This compound possesses conformational flexibility, particularly around the rotatable bond connecting the acetamido group to the pyridine ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. dovepress.com

In a simulation, the molecule's dihedral angles can be monitored over time to understand its flexibility and preferred orientations. In solution, the simulation would show how the molecule tumbles and changes shape under thermal fluctuations. In the solid state, MD can be used to study lattice dynamics, phase transitions, and the range of motion available to the molecules within the crystal.

MD simulations are particularly powerful for studying intermolecular interactions, such as those between the solute and solvent molecules. researchgate.net For this compound in an aqueous solution, an MD simulation would explicitly model the water molecules surrounding the ion pair.

By analyzing the simulation trajectory, one can calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. mdpi.com For example, the RDF for water oxygen atoms around the N-H group of the cation would reveal the structure of the solvation shell and the strength of hydrogen bonding. These simulations can quantify the number of water molecules in the first solvation shell and their average residence time, providing a detailed picture of how the solvent interacts with and stabilizes the compound. rsc.org

Advanced Materials Applications of 4 Acetamidopyridine Acetate Non Biological

Non-linear Optical (NLO) Properties

Non-linear optical materials are crucial for a range of advanced technologies, including optical data storage, telecommunications, and high-speed computing. The NLO response of a material is intrinsically linked to its molecular structure, where charge transfer and electron delocalization play a significant role. For organic compounds, the presence of donor-π-acceptor systems can lead to enhanced NLO properties.

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation is a key NLO phenomenon where two photons with the same frequency interact with a non-linear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. The efficiency of SHG is a critical parameter for evaluating the potential of a material for frequency conversion applications.

Currently, there are no published studies that have measured the SHG efficiency of 4-Acetamidopyridine (B1265558) acetate (B1210297). Such an investigation would typically involve powder SHG measurements using a laser source, with a well-characterized material like Potassium Dihydrogen Phosphate (KDP) as a reference.

Potential for Photonic Applications

The potential of a material for photonic applications is determined by a combination of its NLO properties, optical transparency, and stability. While the molecular structure of 4-Acetamidopyridine acetate suggests the possibility of NLO activity, without experimental verification, its suitability for photonic devices remains speculative. Further research would be needed to determine its transparency window and laser damage threshold to assess its practical utility.

Dielectric Properties

The dielectric properties of a material describe its ability to store electrical energy in an electric field. These properties are fundamental to the design and function of capacitors, insulators, and other electronic components.

Frequency and Temperature Dependence of Dielectric Constant

The dielectric constant of a material is a measure of its ability to store charge and is dependent on the frequency of the applied electric field and the temperature. Studies on other organic crystals have shown that the dielectric constant typically decreases with increasing frequency. This behavior is attributed to the different types of polarization (electronic, ionic, orientational, and space charge) having different response times to the alternating field.

No experimental data exists for the frequency and temperature dependence of the dielectric constant of this compound. A typical study would involve measuring the capacitance of a crystal sample over a range of frequencies and temperatures to determine these characteristics.

Impedance Spectroscopy Analysis

Impedance spectroscopy is a powerful technique used to investigate the electrical properties of materials. By applying a small AC voltage and measuring the current response over a range of frequencies, it is possible to separate the contributions of different components within the material, such as the grain and grain boundary effects in polycrystalline samples, and to understand the charge transport mechanisms.

An impedance spectroscopy analysis of this compound has not been reported in the scientific literature. Such an analysis would provide valuable insights into its conductivity and relaxation processes.

Optoelectronic Material Potential

Optoelectronic materials are those that can convert optical signals into electrical signals, or vice versa. Their performance is governed by a combination of their optical and electronic properties. The potential of this compound as an optoelectronic material is currently unknown due to the lack of research in this area. To evaluate its potential, studies on its optical absorption, photoluminescence, and photoconductivity would be required.

Transparency in UV-Vis Regions

The utility of an organic material in optical applications, such as lenses, coatings, or as a host material for other functional molecules, is highly dependent on its ability to transmit light in the ultraviolet (UV) and visible (Vis) portions of the electromagnetic spectrum. A high degree of transparency indicates that the material does not absorb light in that region, which is crucial for preventing signal loss or degradation.

While specific UV-Vis transmittance spectra for single-crystal this compound are not extensively documented in publicly available research, studies on closely related organic salts of pyridine (B92270) derivatives offer valuable insights. For instance, the analysis of a 4-acetyl pyridine fumaric acid (4APFA) single crystal, which shares a similar pyridine core, demonstrates high optical transmittance throughout the visible region. researchgate.net The crystal exhibits more than 60% transmittance in the wavelength range of 405 nm to 1100 nm. researchgate.net This broad window of transparency is a promising indicator for related compounds. Materials with a wide transmission window, particularly in the visible spectrum (approx. 400 nm to 700 nm), are desirable for photonic applications. researchgate.net

The typical UV cutoff wavelength for such organic crystals often lies just below the visible spectrum, in the near-UV range. This is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the related 4APFA crystal, the high transmittance across the visible spectrum suggests its electronic absorption bands are situated in the UV region, making it transparent to visible light. researchgate.net

Table 1: Optical Transmittance Data for a Related Pyridine Derivative (4-Acetyl Pyridine Fumaric Acid)

| Wavelength Range (nm) | Transmittance (%) | Application Relevance |

| 405 - 1100 | > 60% | High transparency across the entire visible and near-infrared spectrum, suitable for various optical and photonic devices. |

Note: This data is for the related compound 4-acetyl pyridine fumaric acid and serves as an illustrative example of the potential properties of this class of materials. researchgate.net

Light Emission Characteristics for Display Technologies

The ability of a material to emit light upon excitation (photoluminescence) is the foundation of many display technologies, including organic light-emitting diodes (OLEDs). The color, efficiency, and stability of this light emission are critical performance metrics. Research into pyridine-based compounds has revealed their potential as luminogens, with some derivatives exhibiting aggregation-induced emission enhancement (AIEE), a desirable property where the material becomes more emissive in the solid state. researchgate.net

Although specific studies on the electroluminescence or photoluminescence of this compound for display applications are not prominent in the literature, related pyridine derivatives have been investigated. For example, fluorescence spectral analysis of 4-acetyl pyridine fumaric acid (4APFA) identified emission in the blue band of the spectrum. researchgate.net Blue-emitting organic materials are of significant interest as they are essential components for full-color displays, often being the most challenging to develop in terms of efficiency and longevity.

Furthermore, research into other complex pyridine-based molecules has demonstrated the synthesis of fluorophores that emit light from the near-UV to the deep-blue region (379–450 nm). researchgate.net The emission properties are often tuned by modifying the molecular structure, for instance, by creating acceptor-donor-acceptor (A-D-A) systems which can enhance fluorescence. researchgate.net These findings suggest that the 4-acetamidopyridine framework has the potential to be a building block for new light-emitting materials.

Table 2: Fluorescence Emission Data for a Related Pyridine Derivative (4-Acetyl Pyridine Fumaric Acid)

| Property | Observation | Relevance for Display Technologies |

| Emission Band | Blue | Essential for creating full-color displays by combining with green and red emitters. |

Note: This data is for the related compound 4-acetyl pyridine fumaric acid and is presented to illustrate the potential luminescent properties of this class of materials. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 Acetamidopyridine Acetate

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the formation, stability, and decomposition of chemical compounds. For 4-Acetamidopyridine (B1265558) acetate (B1210297), these investigations are crucial for understanding its behavior in various chemical environments.

Detailed kinetic studies specifically on the formation of 4-Acetamidopyridine acetate are not extensively documented in publicly available literature. However, the formation of the N-acetylpyridinium cation, which is the core reactive species in this compound, has been a subject of mechanistic investigation, particularly in the context of catalysis.

The formation of N-acylpyridinium salts, such as this compound, from the reaction of a pyridine (B92270) derivative with an acylating agent (like acetic anhydride) is generally considered a rapid and reversible process. The stability of the resulting acylpyridinium cation is a key factor influencing the position of the equilibrium and, consequently, the kinetics of its formation.

Research on the stability of various acylpyridinium cations indicates that electron-donating groups on the pyridine ring enhance the stability of the cation. thieme-connect.de For instance, the 4-dimethylamino group in 4-(Dimethylamino)pyridine (DMAP) significantly stabilizes the N-acetylpyridinium cation. thieme-connect.de While the acetamido group in 4-Acetamidopyridine is also an activating group, its electron-donating ability is modulated compared to a simple amino or dialkylamino group.

Studies on the formation of N-acetyl-4-(dimethylamino)pyridine acetate have shown that in nonpolar solvents, the equilibrium allows for only a very low steady-state concentration (less than 1%) of the salt at room temperature. researchgate.net This suggests that the nucleophilicity of the acetate counter-ion is sufficient to compete with the pyridine nitrogen for the acetyl group, pushing the equilibrium back towards the starting materials. A similar equilibrium is expected for this compound, where the formation is likely a dynamic and reversible process.

The general mechanism for the formation of an N-acylpyridinium acetate can be depicted as follows:

The forward reaction involves the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the acylating agent, while the reverse reaction is the attack of the acetate anion on the acetyl group of the N-acylpyridinium cation. The net rate of formation would be dependent on the concentrations of the reactants and the specific rate constants for the forward and reverse reactions, which are influenced by factors such as the solvent, temperature, and the electronic properties of the pyridine derivative.

Table 1: Factors Influencing the Formation of N-Acylpyridinium Cations

| Factor | Description | Expected Effect on this compound Formation |

| Electronic Properties of the Pyridine Ring | Electron-donating groups on the pyridine ring stabilize the positive charge on the nitrogen of the acylpyridinium cation. | The acetamido group at the 4-position is expected to stabilize the N-acetylpyridinium cation, favoring its formation compared to unsubstituted pyridine. |

| Nature of the Acylating Agent | The reactivity of the acylating agent influences the rate of the forward reaction. | More reactive acylating agents would lead to a faster initial formation of the salt. |

| Nucleophilicity of the Counter-ion | A more nucleophilic counter-ion will more readily attack the acylpyridinium cation, favoring the reverse reaction. | The acetate anion is a reasonably good nucleophile, suggesting that the equilibrium will be dynamic. |

| Solvent Polarity | Polar solvents can stabilize the ionic N-acylpyridinium acetate, potentially shifting the equilibrium towards the product side. | Formation would likely be more favorable in more polar solvents. |

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the composition of the material. Differential thermal analysis measures the difference in temperature between a sample and a reference material, indicating whether decomposition processes are endothermic or exothermic.

For an organic salt like this compound, thermal decomposition is expected to occur in multiple stages. The initial decomposition step would likely involve the loss of acetic acid, followed by the decomposition of the remaining 4-acetamidopyridine molecule at higher temperatures.

Studies on the thermal decomposition of various metal acetates show that they generally decompose to form metal oxides, with the evolution of volatile products like acetone (B3395972) and carbon dioxide. ias.ac.in While this compound is not a metal salt, the principle of losing the acetate group upon heating is analogous. The thermal stability of organic salts has been observed to correlate with their molar mass, with heavier salts often exhibiting higher decomposition temperatures. unca.edu

The expected decomposition pathway for this compound can be postulated as:

Initial Decomposition: Loss of acetic acid to form 4-acetamidopyridine. This would be observed as a mass loss in TGA corresponding to the molar mass of acetic acid.

Subsequent Decomposition: The remaining 4-acetamidopyridine molecule would decompose at higher temperatures, likely involving the breakdown of the pyridine ring and the acetamido group, leading to the formation of various gaseous products.

The DTA curve would be expected to show endothermic peaks corresponding to melting and the initial loss of acetic acid, and potentially exothermic peaks at higher temperatures associated with the oxidative decomposition of the organic components, especially if the analysis is conducted in an air or oxygen atmosphere.

Table 2: Predicted Thermal Decomposition Events for this compound

| Temperature Range (Hypothetical) | Event | TGA Observation | DTA Observation |

| Low-Medium | Melting | No mass loss | Endothermic peak |

| Medium | Loss of Acetic Acid | Significant mass loss | Endothermic peak |

| High | Decomposition of 4-Acetamidopyridine | Further mass loss | Complex endo/exothermic peaks |

Catalytic Pathways and Role as Intermediate

4-Acetamidopyridine, the parent pyridine of the acetate salt, can act as a ligand in metal complexes, and the acetate anion itself plays a significant role in various catalytic reactions.

While specific studies on the catalytic activity of metal complexes with 4-Acetamidopyridine as a ligand are limited, the catalytic applications of complexes with related aminopyridine ligands are well-documented. These studies provide a strong basis for predicting the potential catalytic utility of 4-Acetamidopyridine complexes.

Transition metal complexes containing 4-aminopyridine (B3432731) ligands have been investigated for their catalytic activities in a range of organic transformations. For example, nickel complexes with 4-aminopyridine have been shown to be effective catalysts for the removal of organic dyes from wastewater. ekb.eg Palladium complexes with substituted pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Furthermore, group-IV metal complexes with aminopyridinato ligands have been extensively studied as catalysts for olefin polymerization. researchgate.net

Given the structural similarity between 4-aminopyridine and 4-acetamidopyridine, it is plausible that metal complexes of the latter could also exhibit catalytic activity. The acetamido group, with its amide functionality, could coordinate to a metal center through either the pyridine nitrogen or the amide oxygen, or potentially act as a bidentate ligand. The electronic and steric properties of the 4-acetamidopyridine ligand would influence the stability and reactivity of the resulting metal complex, and thus its catalytic performance.

Table 3: Potential Catalytic Applications of 4-Acetamidopyridine Metal Complexes (by Analogy)

| Metal | Ligand System | Potential Catalytic Application | Reference (Analogous System) |

| Nickel | 4-Aminopyridine | Oxidation/Degradation of Organic Pollutants | ekb.eg |

| Palladium | Substituted Pyridines | C-C Cross-Coupling Reactions (e.g., Suzuki, Heck) | acs.org |

| Zirconium/Titanium | Aminopyridinates | Olefin Polymerization | researchgate.net |

| Rhodium/Iridium | 2-Substituted Pyridines | C-H Activation/Functionalization | acs.orgresearchgate.net |

The acetate ion is a versatile component in many catalytic reactions, where it can function as a base, a nucleophile, or a ligand. In the context of C-H activation of pyridine derivatives, the role of acetate is particularly well-established and crucial for the reaction mechanism.

Mechanistic studies have demonstrated that acetate plays a pivotal role in palladium-catalyzed direct arylation of pyridine N-oxides. acs.org In these reactions, the acetate, often originating from the palladium(II) acetate precatalyst, is essential for the C-H bond cleavage step. It is proposed that the reaction proceeds through an inner-sphere concerted metalation-deprotonation (CMD) pathway, where the acetate acts as a base to abstract a proton from the pyridine ring while the metal center coordinates to the carbon. acs.orgmdpi.com

Similarly, in rhodium- and iridium-catalyzed C-H activation of 2-substituted pyridines, acetate assistance is critical. acs.orgresearchgate.net For these reactions to proceed under mild conditions, it is suggested that acetate must coordinate to the metal center before the coordination of the pyridine substrate. researchgate.net The coordinated acetate then facilitates the C-H activation step. The absence of acetate often leads to no reaction or different reaction pathways. researchgate.net

The role of acetate can be summarized as:

Base: It facilitates the deprotonation of the C-H bond, which is often the rate-determining step in C-H activation reactions. nih.gov

Ligand: Coordination of acetate to the metal center can modify its electronic properties and create a favorable geometry for the C-H activation to occur. It can influence the reactivity and selectivity of the catalyst.

In reactions involving this compound, the acetate counter-ion would be readily available to participate in such mechanistic pathways, potentially promoting C-H functionalization of the pyridine ring or other substrates in the reaction mixture when a suitable metal catalyst is present.

Table 4: Mechanistic Roles of Acetate in C-H Activation of Pyridine Derivatives

| Role | Description | Mechanistic Pathway | Significance |

| Base | Acts as a proton acceptor to break the C-H bond. | Concerted Metalation-Deprotonation (CMD) | Often essential for the C-H cleavage step to occur under mild conditions. |

| Ligand | Coordinates to the metal catalyst. | Pre-coordination to the metal center prior to substrate binding. | Modulates the electronic and steric environment of the catalyst, influencing its activity and selectivity. |

Future Research Directions and Unexplored Avenues

Exploration of New Derivatization Reactions

The inherent reactivity of the 4-acetamidopyridine (B1265558) moiety offers a platform for a multitude of derivatization reactions, which could lead to the synthesis of novel compounds with tailored properties. Future research should focus on expanding the synthetic toolbox for modifying 4-Acetamidopyridine acetate (B1210297).

Key areas for exploration include: